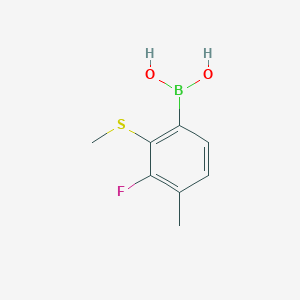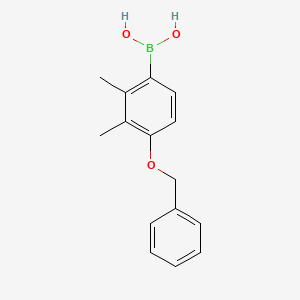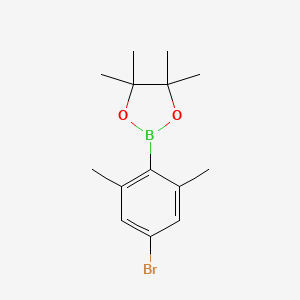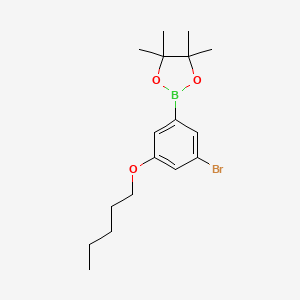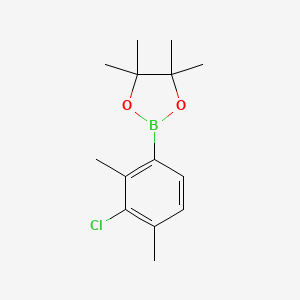
2-Chloro-3-fluoro-4-formylphenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-3-fluoro-4-formylphenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2121514-29-0 and a molecular weight of 284.52 . It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .
Synthesis Analysis
Pinacol boronic esters, including “this compound”, can be synthesized through catalytic protodeboronation . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This method has been applied to various compounds and used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H15BClFO3/c1-12(2)13(3,4)19-14(18-12)9-6-5-8(7-17)11(16)10(9)15/h5-7H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.
Chemical Reactions Analysis
Pinacol boronic esters, including “this compound”, are involved in Suzuki–Miyaura (SM) cross-coupling reactions . These reactions are widely used in carbon–carbon bond forming processes . Protodeboronation of pinacol boronic esters is a key step in these reactions .
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
This process utilizes a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . The boron moiety in the compound can be converted into a broad range of functional groups .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the oxidative addition of palladium to form a new Pd–C bond and the transmetalation of the organoboron reagent .
Pharmacokinetics
It’s worth noting that the stability of boronic esters, including pinacol boronic esters, is a significant factor in their use in chemical transformations .
Result of Action
The compound’s action results in the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling . It also enables the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Action Environment
Environmental factors such as air and moisture stability are crucial for the compound’s action, efficacy, and stability . Pinacol boronic esters, including this compound, are usually bench stable, easy to purify, and often commercially available, making them attractive for chemical transformations .
Advantages and Limitations for Lab Experiments
The use of 2-Chloro-3-fluoro-4-formylphenylboronic acid pinacol ester in laboratory experiments has several advantages. This compound is relatively easy to synthesize, and can be used as a catalyst for a variety of reactions. It is also highly efficient, and can be used to synthesize a variety of compounds. However, this compound is also highly reactive, and can be hazardous if not handled properly.
Future Directions
2-Chloro-3-fluoro-4-formylphenylboronic acid pinacol ester has a wide range of potential applications in scientific research. Future research should focus on exploring its potential therapeutic applications, such as its anti-inflammatory and antioxidant properties, as well as its potential to inhibit the enzyme fatty acid amide hydrolase. Additionally, further research should be conducted to explore its potential applications in the synthesis of peptides and other biomolecules, and for the analysis of proteins and other biomolecules. Finally, further research should be conducted to explore the potential for using this compound as a catalyst for the synthesis of organometallic compounds.
Synthesis Methods
2-Chloro-3-fluoro-4-formylphenylboronic acid pinacol ester is synthesized through a two-step process. The first step involves the reaction of 2-chloro-3-fluoro-4-formylphenylboronic acid with a pinacol ester, such as ethyl or isopropyl pinacol ester. This reaction results in the formation of an intermediate, which is then hydrolyzed to form the desired product. This method of synthesis is relatively simple and efficient, and can be used to synthesize a variety of compounds.
Scientific Research Applications
2-Chloro-3-fluoro-4-formylphenylboronic acid pinacol ester has been studied extensively for its various applications in scientific research. It has been used as a catalyst in organic synthesis, as a reagent for the synthesis of pharmaceuticals and other compounds, and as a cross-coupling agent for the synthesis of organometallic compounds. It has also been used in the synthesis of peptides and other biomolecules, and for the analysis of proteins and other biomolecules.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
They can undergo oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Molecular Mechanism
It is known that boronic esters can bind to biomolecules and inhibit or activate enzymes . The specific interactions of this compound need to be investigated.
Temporal Effects in Laboratory Settings
Boronic esters are generally stable and easy to purify . They are usually bench stable and often commercially available .
Metabolic Pathways
Boronic esters can be involved in various borylation approaches .
properties
IUPAC Name |
3-chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClFO3/c1-12(2)13(3,4)19-14(18-12)9-6-5-8(7-17)11(16)10(9)15/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAZXNIGZDFHDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C=O)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





